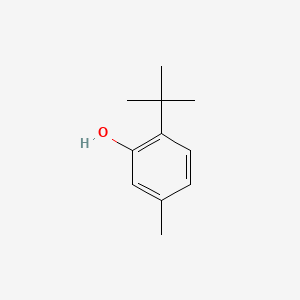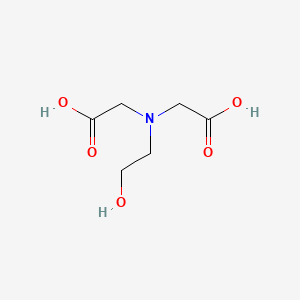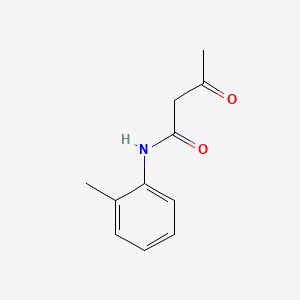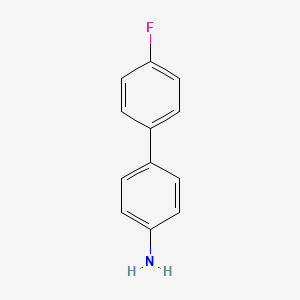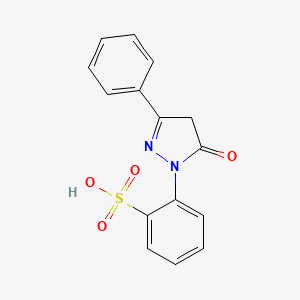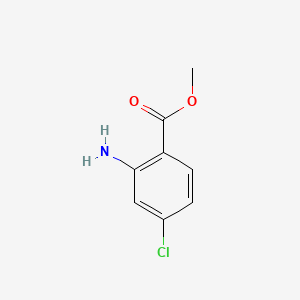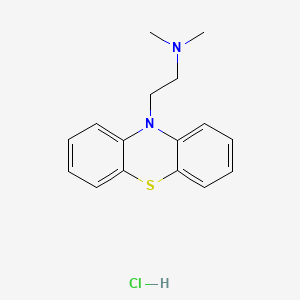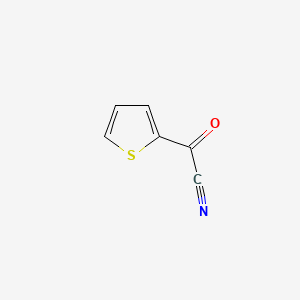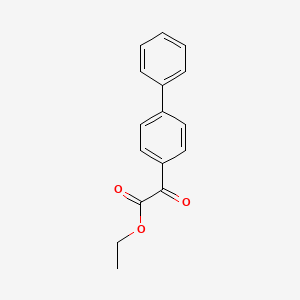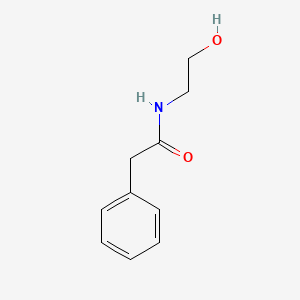
三乙氧基(丙基)硅烷
描述
Triethoxy(propyl)silane, also known as propyltriethoxysilane, is an organosilicon compound with the chemical formula C₉H₂₂O₃Si. It is a colorless liquid that is used as a coupling agent and surface modifier in various industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the production of advanced materials and coatings.
科学研究应用
Triethoxy(propyl)silane has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of materials, such as enhancing hydrophobicity or improving adhesion to other materials.
Nanoparticle Synthesis: It serves as a precursor in the synthesis of functionalized nanoparticles for use in catalysis, drug delivery, and imaging.
Coatings and Sealants: The compound is used in the formulation of coatings and sealants to improve their durability and resistance to environmental factors.
Polymer Production: It acts as a coupling agent in the production of advanced polymers and composites, enhancing their mechanical properties and stability.
作用机制
Target of Action
Triethoxy(propyl)silane, also known as n-Propyltriethoxysilane, is an organosilicon compound . The primary targets of this compound are carbonyl groups and carbon-carbon multiple bonds . It acts as a reducing agent for these targets .
Mode of Action
The compound interacts with its targets through a process known as hydrosilylation . In this process, the silicon-hydrogen bond in the silane compound adds across the carbon-carbon multiple bond or the carbonyl group, resulting in the reduction of these groups .
Biochemical Pathways
It’s known that the compound plays a role in the sol-gel silica polymerization process . It acts as a catalyst in this process, promoting the formation of silica-based molecularly imprinted polymers (MIPs) . These MIPs have specific nanocavities that can recognize target molecules .
Result of Action
The action of Triethoxy(propyl)silane results in the reduction of carbonyl groups and carbon-carbon multiple bonds . Additionally, its role as a catalyst in the sol-gel silica polymerization process leads to the formation of MIPs with specific recognition capabilities . These MIPs can be used in various applications, including separation, catalysis, bioassay, sensing, imaging, drug delivery, and protein crystallization .
Action Environment
The action, efficacy, and stability of Triethoxy(propyl)silane can be influenced by various environmental factors. For instance, the sol-gel silica polymerization process catalyzed by the compound is typically carried out at room temperature . This suggests that temperature could be a key environmental factor influencing the compound’s action.
生化分析
Biochemical Properties
Triethoxy(propyl)silane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the formation of self-assembled monolayers. It interacts with various enzymes, proteins, and other biomolecules through its ethoxy groups, which can hydrolyze to form silanol groups. These silanol groups can then form covalent bonds with hydroxyl groups on biomolecules, leading to stable and robust interactions . Triethoxy(propyl)silane is known to interact with enzymes involved in hydrolysis and condensation reactions, facilitating the formation of siloxane bonds.
Cellular Effects
Triethoxy(propyl)silane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, Triethoxy(propyl)silane can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli . The compound’s ability to modify cell surfaces also affects cell adhesion, migration, and proliferation.
Molecular Mechanism
At the molecular level, Triethoxy(propyl)silane exerts its effects through several mechanisms. It can bind to biomolecules via its silanol groups, forming stable covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Triethoxy(propyl)silane can also induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes . These molecular interactions are crucial for the compound’s role in biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triethoxy(propyl)silane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Triethoxy(propyl)silane is relatively stable under standard laboratory conditions, but it can hydrolyze over time to form silanol groups, which can further condense to form siloxane bonds . These changes can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical applications. Long-term studies have shown that Triethoxy(propyl)silane can have sustained effects on cell function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of Triethoxy(propyl)silane vary with different dosages in animal models. At low doses, the compound can enhance cellular functions such as adhesion and proliferation. At high doses, it can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain concentration of Triethoxy(propyl)silane is required to elicit a biological response. Toxicity studies have shown that high doses of the compound can lead to adverse effects on organ function and overall health in animal models .
Metabolic Pathways
Triethoxy(propyl)silane is involved in several metabolic pathways, primarily related to its hydrolysis and condensation reactions. The compound interacts with enzymes such as esterases and hydrolases, which facilitate the hydrolysis of its ethoxy groups to form silanol groups . These silanol groups can then participate in further condensation reactions to form siloxane bonds. The metabolic flux of Triethoxy(propyl)silane can influence the levels of metabolites involved in these pathways, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Triethoxy(propyl)silane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation are influenced by its interactions with specific biomolecules, which can affect its overall distribution and efficacy in biochemical applications . Studies have shown that Triethoxy(propyl)silane can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
Triethoxy(propyl)silane exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, Triethoxy(propyl)silane can localize to the cell membrane, where it interacts with membrane proteins and lipids to modulate cell signaling and adhesion . Additionally, it can be found in the cytoplasm and nucleus, where it influences gene expression and other cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
Triethoxy(propyl)silane can be synthesized through the reaction of propyltrichlorosilane with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows:
C₃H₇SiCl₃+3C₂H₅OH→C₃H₇Si(OC₂H₅)₃+3HCl
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods
In industrial settings, triethoxy(propyl)silane is produced using a continuous process that involves the reaction of propyltrichlorosilane with ethanol in the presence of a catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The use of advanced distillation techniques ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
Triethoxy(propyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
-
Hydrolysis: : In the presence of water, triethoxy(propyl)silane hydrolyzes to form propylsilanetriol and ethanol:
C₃H₇Si(OC₂H₅)₃+3H₂O→C₃H₇Si(OH)₃+3C₂H₅OH
-
Condensation: : The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of polysiloxanes:
2C₃H₇Si(OH)₃→C₃H₇Si-O-SiC₃H₇+3H₂O
-
Substitution: : Triethoxy(propyl)silane can react with various nucleophiles, such as amines and alcohols, to form substituted silanes:
C₃H₇Si(OC₂H₅)₃+RNH₂→C₃H₇Si(OC₂H₅)₂(NHR)+C₂H₅OH
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts
Condensation: Acidic or basic catalysts, elevated temperatures
Substitution: Nucleophiles such as amines or alcohols, mild temperatures
Major Products Formed
Hydrolysis: Propylsilanetriol, ethanol
Condensation: Polysiloxanes, water
Substitution: Substituted silanes, ethanol
相似化合物的比较
Triethoxy(propyl)silane can be compared with other similar organosilicon compounds, such as:
3-Aminopropyltriethoxysilane: Contains an amino group, making it useful for introducing amine functionalities to surfaces.
3-Mercaptopropyltriethoxysilane: Contains a thiol group, which is useful for binding to metal surfaces and enhancing corrosion resistance.
Vinyltriethoxysilane: Contains a vinyl group, which allows for polymerization and cross-linking reactions.
Each of these compounds has unique functional groups that confer specific properties and applications, making them suitable for different industrial and research purposes.
属性
IUPAC Name |
triethoxy(propyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXZNTLFQLUFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
160876-30-2 | |
| Record name | Silane, triethoxypropyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160876-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60862984 | |
| Record name | Triethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-02-9 | |
| Record name | Propyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxypropylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxypropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxypropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxypropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHOXYPROPYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17OTX9FG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


